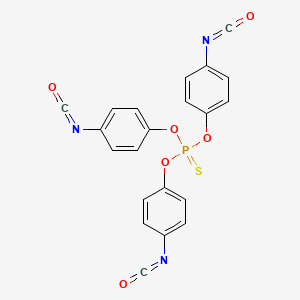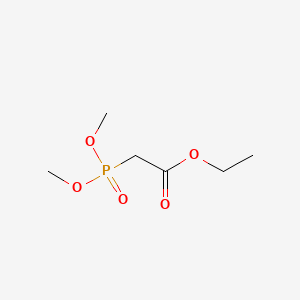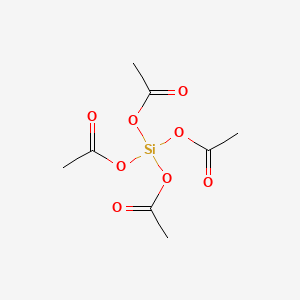
Tris(4-isocyanatophenyl) thiophosphate
Übersicht
Beschreibung
Tris(4-isocyanatophenyl) thiophosphate , also known by its chemical formula C21H12N3O6PS , is a compound with intriguing properties. It falls within the class of isocyanates and contains both isocyanate and thiophosphate functional groups. The molecular structure consists of three phenyl rings, each bearing an isocyanate group, attached to a central thiophosphate core .
Synthesis Analysis
The synthesis of Tris(4-isocyanatophenyl) thiophosphate involves the reaction of 4-isocyanatophenyl isocyanate with thiophosphoryl chloride . This process results in the formation of the trimeric compound, where three isocyanate groups are linked to the thiophosphate moiety .
Molecular Structure Analysis
The molecular formula C21H12N3O6PS hints at its intricate structure. The three phenyl rings, each carrying an isocyanate group, are connected to a central sulfur atom via phosphorus. The arrangement of atoms in the molecule contributes to its unique properties .
Chemical Reactions Analysis
Tris(4-isocyanatophenyl) thiophosphate participates in various chemical reactions due to its isocyanate functionality. It can undergo polymerization reactions with polyols, leading to the formation of polyurethane networks. Additionally, it reacts with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Compatibility with Energetic Materials
- Study Reference : Fan Minghui (2010)
- Findings : This research focused on the compatibility of Tris(4-isocyanatophenyl) thiophosphate (TPTI) with energetic materials. It showed that TPTI is compatible with various materials such as 2-NPBA, C2, CL-20, DINA, HMX, FOX-7, FOX-7K, and RDX, but slightly sensitive with FOX-12 and dangerous with DNTF.
Characterization in Model Network Polymers
- Study Reference : J.-F. Shi et al. (1993)
- Findings : This study provides insights into the dynamics of crosslinks in a model network polymer involving Tris(4-isocyanatophenyl) thiophosphate. It identified isotropic Brownian reorientations diffusion of the cross-link through 31P NMR spectroscopy.
Crosslinking of Polyvinyl Alcohol Emulsion
- Study Reference : Xia Chi-dan (2003)
- Findings : This research explored the crosslinking reaction of polyvinyl alcohol (PVA) emulsion with Tris(4-isocyanatophenyl) thiophosphate (TTPI). It was found that TTPI significantly improves the strength and water-resistance of polyvinyl alcohol glue.
Post-Gelation Reaction Study
- Study Reference : Z. Petrović et al. (1990)
- Findings : This study used differential scanning calorimetry to determine conversion in the polycondensation of polyfunctional monomers involving Tris(4-isocyanatophenyl) thiophosphate. It found reasonable agreement between the calorimetry and sol fraction methods for conversion measurement.
Synthesis of Network Polymers
- Study Reference : Wang Feng-yun (2010)
- Findings : This study involved the synthesis of Tris(4-maleylaminophenyl)thiophosphate from Tris(4-aminophenyl)thiophosphate (TPTA), providing a key insight into the chemical synthesis and characterization of thiophosphate derivatives.
Eigenschaften
IUPAC Name |
tris(4-isocyanatophenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N3O6PS/c25-13-22-16-1-7-19(8-2-16)28-31(32,29-20-9-3-17(4-10-20)23-14-26)30-21-11-5-18(6-12-21)24-15-27/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLSETWPYVUTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OP(=S)(OC2=CC=C(C=C2)N=C=O)OC3=CC=C(C=C3)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N3O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063320 | |
| Record name | Tris(4-isocyanatophenyl) thiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-isocyanatophenyl) thiophosphate | |
CAS RN |
4151-51-3 | |
| Record name | Phenol, 4-isocyanato-, 1,1′,1′′-phosphorothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(4-isocyanatophenyl) thiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-isocyanato-, 1,1',1''-phosphorothioate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(4-isocyanatophenyl) thiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(p-isocyanatophenyl) thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(4-ISOCYANATOPHENYL) THIOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G637UP5EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















